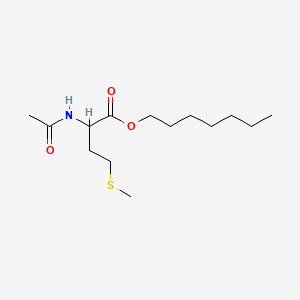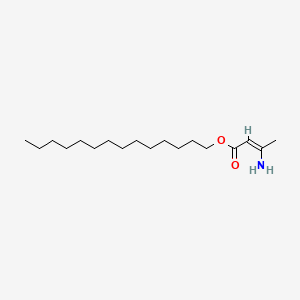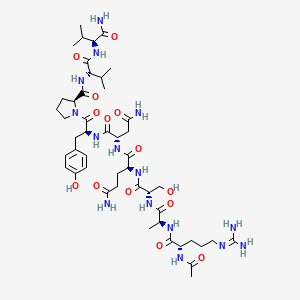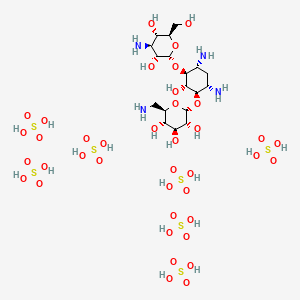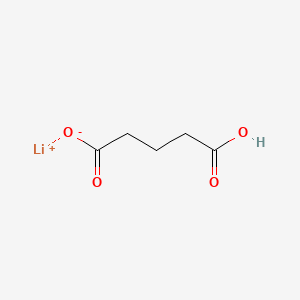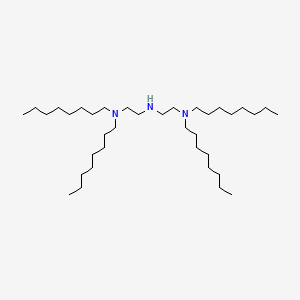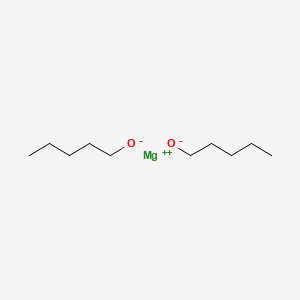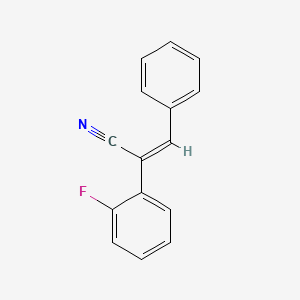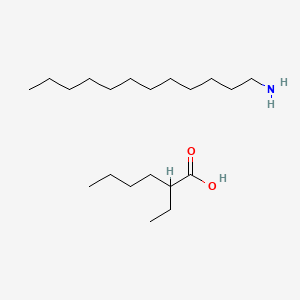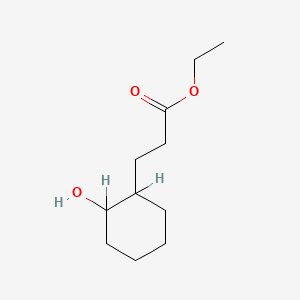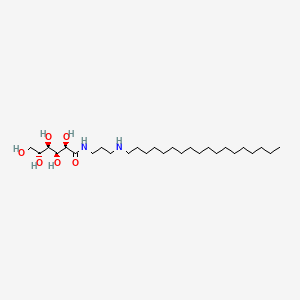
N-(3-(Octadecylamino)propyl)-D-gluconamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Octadecylamino)propyl)-D-gluconamide is a compound that belongs to the class of amides It is characterized by the presence of an octadecylamino group attached to a propyl chain, which is further linked to a D-gluconamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene or chloroform, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of N-(3-(Octadecylamino)propyl)-D-gluconamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Octadecylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted amides .
Wissenschaftliche Forschungsanwendungen
N-(3-(Octadecylamino)propyl)-D-gluconamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(3-(Octadecylamino)propyl)-D-gluconamide involves its ability to interact with various molecular targets and pathways. The compound can form micelles and other self-assembled structures, which can encapsulate and deliver active molecules to specific sites. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(3-(Octadecylamino)propyl)-D-gluconamide include:
- N-(3-(Dimethylamino)propyl)-D-gluconamide
- N-(3-(Dodecylamino)propyl)-D-gluconamide
- N-(3-(Hexadecylamino)propyl)-D-gluconamide
Uniqueness
This compound is unique due to its long octadecyl chain, which imparts distinct surfactant properties. This long chain enhances its ability to form stable micelles and other self-assembled structures, making it particularly useful in applications requiring high stability and emulsifying capabilities .
Eigenschaften
CAS-Nummer |
93980-89-3 |
|---|---|
Molekularformel |
C27H56N2O6 |
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-(octadecylamino)propyl]hexanamide |
InChI |
InChI=1S/C27H56N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-20-18-21-29-27(35)26(34)25(33)24(32)23(31)22-30/h23-26,28,30-34H,2-22H2,1H3,(H,29,35)/t23-,24-,25+,26-/m1/s1 |
InChI-Schlüssel |
YZPULGLXVFIDSQ-FXSWLTOZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




